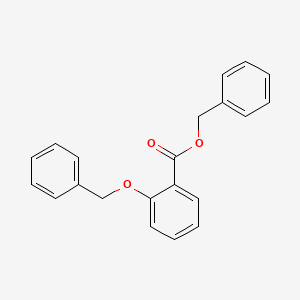

2-Benzyloxy-benzoic Acid Benzyl Ester

Description

Structural Classification of 2-Benzyloxy-benzoic Acid Benzyl (B1604629) Ester

2-Benzyloxy-benzoic Acid Benzyl Ester is a molecule that belongs to several chemical classes. At its core, it is an ester, specifically the benzyl ester of 2-benzyloxybenzoic acid. Structurally, it is an aryl benzoate (B1203000), where the aromatic ring of the benzoic acid is substituted. The compound features two distinct functional groups derived from benzyl alcohol: a benzyl ether and a benzyl ester. The benzyl ether is located at the ortho- (or 2-) position of the central benzoate ring, and the ester functional group is formed between the carboxylic acid of the benzoic acid moiety and benzyl alcohol.

The systematic IUPAC name for this compound is benzyl 2-(phenylmethoxy)benzoate. nih.gov It is also commonly referred to as Benzyl 2-benzyloxybenzoate or o-(Benzyloxy)-benzoic acid benzyl ester. chemicalbook.com The presence of multiple aromatic rings and the ester linkage defines its physical and chemical properties.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Benzyloxybenzoic Acid (Precursor) |

| Synonyms | Benzyl 2-benzyloxybenzoate, o-(Benzyloxy)-benzoic acid benzyl ester chemicalbook.com | Salicylic (B10762653) acid benzyl ether, o-(Benzyloxy)benzoic acid sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₂₁H₁₈O₃ chemicalbook.com | C₁₄H₁₂O₃ nih.govsigmaaldrich.com |

| Molecular Weight | 318.37 g/mol chemicalbook.com | 228.24 g/mol nih.govsigmaaldrich.com |

| Appearance | Not specified in search results | Light orange powder cymitquimica.com |

| Melting Point | Not specified in search results | 73-77 °C sigmaaldrich.com |

| CAS Number | Not explicitly found for the ester | 14389-86-7 nih.govsigmaaldrich.com |

| InChIKey | Not explicitly found for the ester | GMOYUTKNPLBTMT-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

Historical Context of Benzoic Acid Ester Synthesis Methodologies

The synthesis of esters, including benzoic acid esters, has a long history. Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832. newworldencyclopedia.org Early methods for esterification, known as Fischer-Speier esterification, involved the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. newworldencyclopedia.orgresearchgate.net This acid-catalyzed reaction is an equilibrium process, and historically, an excess of the alcohol reactant was used to drive the reaction toward the ester product. libretexts.org

Over the decades, numerous methodologies have been developed to improve upon this classic transformation, aiming for milder conditions, higher yields, and greater functional group tolerance. The first industrial process for benzoic acid involved the hydrolysis of benzotrichloride, but this method produced chlorinated impurities. newworldencyclopedia.org

Modern synthetic chemistry has introduced a wide array of more sophisticated techniques for the synthesis of benzoic acid esters. These include the use of coupling reagents common in peptide synthesis and the activation of the carboxylic acid by converting it to a more reactive derivative like an acyl chloride (benzoyl chloride). newworldencyclopedia.orgorganic-chemistry.org Catalysis has also evolved significantly. The use of tin(II) compounds as catalysts for the esterification of benzoic acid with long-chain alcohols at high temperatures represented a notable advancement for industrial applications. google.com More recently, research has focused on developing even milder and more selective methods. For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a reagent that can form benzyl esters from carboxylic acids under neutral conditions, leaving sensitive groups like alcohols and phenols unaffected. organic-chemistry.orgnih.gov The application of microwave technology has also been explored to accelerate the reaction, allowing for the synthesis of ethyl benzoate with high yield in a matter of minutes. uwlax.edu

Table 2: Evolution of Benzoic Acid Ester Synthesis Methods

| Method | Description | Typical Conditions | Historical Significance/Advantage |

| Fischer-Speier Esterification | Direct acid-catalyzed reaction of benzoic acid and an alcohol. newworldencyclopedia.org | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄), heat. researchgate.netlibretexts.org | Foundational, classic method for ester synthesis. newworldencyclopedia.org |

| Acyl Chloride Method | Reaction of an alcohol with benzoyl chloride (an activated form of benzoic acid). newworldencyclopedia.orgorganic-chemistry.org | Often requires a base (e.g., pyridine (B92270), TMEDA) to scavenge the HCl byproduct. organic-chemistry.org | More reactive than Fischer esterification, often proceeds at lower temperatures. organic-chemistry.org |

| Tin(II) Catalysis | Esterification of benzoic acid with C7-C13 alcohols using a tin(II) catalyst. google.com | Tin(II) compound, 160-250 °C, with removal of water. google.com | Provided a method for preparing high-purity plasticizer esters on an industrial scale. google.com |

| 2-Benzyloxy-1-methylpyridinium Triflate | Benzylation of carboxylic acids using a neutral benzylating reagent. organic-chemistry.orgnih.gov | Trifluorotoluene solvent, triethylamine (B128534) (Et₃N) as promoter/scavenger, 83 °C. organic-chemistry.org | Highly selective for carboxylic acids; tolerates sensitive functional groups like alcohols and phenols. organic-chemistry.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. uwlax.edu | Benzoic acid, excess ethanol, H₂SO₄ catalyst, 170 °C, 5 minutes. uwlax.edu | Drastically reduces reaction time compared to conventional heating. uwlax.edu |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIPKILWQXALOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283688 | |

| Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-87-8 | |

| Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy Benzoic Acid Benzyl Ester and Analogues

Classical Esterification Routes

The final step in synthesizing 2-benzyloxy-benzoic acid benzyl (B1604629) ester is often the formation of the benzyl ester from 2-benzyloxybenzoic acid. Classical esterification methods are well-established for this transformation.

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. cerritos.edumasterorganicchemistry.com In this context, 2-benzyloxybenzoic acid is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired ester, 2-benzyloxy-benzoic acid benzyl ester, the equilibrium must be shifted to the right. This is typically achieved by using the alcohol reactant in large excess or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. mit.edu The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. cerritos.edu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used catalysts include mineral acids, with sulfuric acid being a typical choice. usm.my The reaction is generally heated to reflux for a specified period to reach equilibrium. cerritos.edu Microwave-assisted Fischer esterification has also been explored, sometimes using sealed-vessel conditions to allow for heating solvents above their boiling points, which can accelerate the reaction. usm.my

Table 1: Conditions for Fischer Esterification

| Catalyst | Alcohol | Key Conditions | Typical Application |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess Benzyl Alcohol | Reflux, removal of water (e.g., Dean-Stark trap). masterorganicchemistry.com | Standard laboratory synthesis of esters from carboxylic acids. cerritos.edu |

| Tosic Acid (TsOH) | Excess Benzyl Alcohol | Similar to H₂SO₄, considered a milder alternative. masterorganicchemistry.com | Used when substrates are sensitive to very strong mineral acids. |

| Hydrochloric Acid (HCl) | Excess Benzyl Alcohol | Generated in-situ from acetyl chloride or used as a solution. cerritos.edumasterorganicchemistry.com | Commonly used in educational and research settings. cerritos.edu |

Beyond the classical Fischer conditions, other direct esterification methods can be employed. These often involve activating the carboxylic acid to facilitate the reaction under milder conditions. For instance, the use of a triphenylphosphine (B44618) (PPh₃) and N-chlorobenzotriazole (NCBT) system has been developed for the efficient esterification of various carboxylic acids with alcohols at room temperature. researchgate.net

Another approach utilizes heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification. A porous phenolsulphonic acid–formaldehyde resin (PAFR) has been shown to effectively catalyze the direct esterification of benzyl alcohol with various carboxylic acids, achieving high yields without the need to remove water from the reaction. researchgate.net Such solid acid catalysts offer advantages in terms of reusability and reduced corrosive waste. usm.my The reaction of benzyl alcohol with acetic acid, for example, proceeded in 94% isolated yield using a PAFR catalyst. researchgate.net

Table 2: Selected Direct Esterification Methods

| Reagent/Catalyst System | Substrates | Conditions | Key Feature |

|---|---|---|---|

| PPh₃ / N-Chlorobenzotriazole | Benzoic Acid + Benzyl Alcohol | CH₂Cl₂, Room Temperature researchgate.net | Rapid and convenient synthesis under mild conditions. researchgate.net |

| Porous Polymeric Acid (PAFR) | Carboxylic Acid + Benzyl Alcohol | Neat or in-water, 50-80 °C researchgate.net | Heterogeneous catalyst, no water removal needed. researchgate.net |

| Diacyl Disulfide / DMAP | Carboxylic Acid + Alcohol | DMAP catalysis | Moisture tolerant and efficient for acylation. organic-chemistry.org |

Benzyloxy Group Introduction Strategies

The synthesis of the key precursor, 2-benzyloxybenzoic acid, requires the formation of a benzyl ether at the phenolic hydroxyl group of 2-hydroxybenzoic acid (salicylic acid).

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including benzyl ethers. youtube.comjeeadv.ac.in The reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or other substrate with a good leaving group. youtube.com

To synthesize 2-benzyloxybenzoic acid, 2-hydroxybenzoic acid is first deprotonated with a suitable base to form the corresponding phenoxide. The carboxylate group is also formed, but the phenoxide is generally the more reactive nucleophile for etherification. This phenoxide then displaces a halide from a benzyl halide (e.g., benzyl chloride or benzyl bromide) to form the benzyl ether linkage. youtube.com The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. A variety of bases can be used, from strong hydroxides to weaker carbonates.

A study on the synthesis of 4-benzyloxy benzoic acid demonstrated a green methodology using potassium carbonate (K₂CO₃) as the base and a surfactant (CTAB) as a catalyst in an aqueous medium. researchgate.net This approach highlights the adaptability of the Williamson synthesis to more environmentally benign conditions.

The direct benzylation of hydroxy-substituted benzoic acids like salicylic (B10762653) acid is a practical application of the Williamson ether synthesis. The process involves the selective O-alkylation of the phenolic hydroxyl group. researchgate.net In a typical procedure, the hydroxybenzoic acid is dissolved with a base, such as potassium carbonate, to generate the phenoxide nucleophile. researchgate.net Benzyl chloride is then added, and the mixture is heated to complete the reaction. researchgate.net

The reaction must be carefully controlled to favor O-alkylation over potential C-alkylation or esterification of the carboxylic acid group, although the latter is generally less favorable under these basic conditions. The use of benzyl chloride or bromide is ideal for this Sₙ2 reaction as they are primary halides and lack beta-hydrogens, which prevents competing E2 elimination reactions. youtube.com

Advanced Benzylation Reagents and Techniques

While classical methods are robust, they can require harsh basic or acidic conditions that are incompatible with complex molecules. orgsyn.orgd-nb.info This has driven the development of advanced reagents that install benzyl groups under milder, often neutral, conditions.

A prominent example is 2-benzyloxy-1-methylpyridinium triflate (BnOPT), a neutral organic salt that acts as a benzyl group transfer agent. orgsyn.org This reagent releases an electrophilic benzyl species upon gentle heating, which is then trapped by a nucleophile like a carboxylic acid. orgsyn.org A key advantage of this system is its chemoselectivity. By choosing the appropriate base, one can selectively benzylate a carboxylic acid in the presence of an alcohol. Using triethylamine (B128534) (Et₃N) as the base promotes the efficient esterification of carboxylic acids, while magnesium oxide (MgO) favors the etherification of alcohols. orgsyn.org

An even more convenient protocol involves the in situ generation of the active benzylating agent. d-nb.info Here, 2-benzyloxypyridine is treated with methyl triflate (MeOTf) in the presence of the carboxylic acid substrate. beilstein-journals.org The N-methylation of the pyridine (B92270) ring creates the highly reactive 2-benzyloxy-1-methylpyridinium salt directly in the reaction mixture, which then benzylates the carboxylate. d-nb.infobeilstein-journals.org This method circumvents the need to isolate the often crystalline and sometimes less stable pyridinium (B92312) salt. d-nb.info

Table 3: Comparison of Advanced Benzylation Reagents

| Reagent/System | Activator | Conditions | Key Advantage |

|---|---|---|---|

| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Heat (thermal activation) | Toluene (B28343), Et₃N for acids, 85-90 °C orgsyn.org | Mild, neutral conditions; chemoselective. orgsyn.org |

| 2-Benzyloxypyridine | Methyl triflate (MeOTf) | Toluene or Trifluorotoluene, 90 °C d-nb.infobeilstein-journals.org | Active reagent generated in situ, avoids isolation. d-nb.info |

| Benzyl Trichloroacetimidate | Triflic Acid (TfOH) | Requires acidic conditions for activation. | Traditional mild reagent, but requires acid catalyst. d-nb.info |

Utilization of 2-Benzyloxy-1-methylpyridinium Triflate for Benzyl Ester Formation

A notably mild and effective method for the synthesis of benzyl esters, including analogues of this compound, involves the use of 2-Benzyloxy-1-methylpyridinium triflate. google.combeilstein-journals.org This neutral organic salt serves as a powerful benzylating agent that releases an electrophilic benzyl species upon warming, negating the need for harsh acidic or basic activators. beilstein-journals.orgorganic-chemistry.org The reagent can be prepared in advance as a stable, crystalline solid or generated in situ by reacting 2-benzyloxypyridine with methyl triflate. google.combeilstein-journals.org

A key feature of this methodology is its remarkable chemoselectivity. The reaction selectively benzylates carboxylic acids in the presence of other sensitive functional groups such as alcohols, phenols, and amides, which remain unaffected. organic-chemistry.org This high degree of selectivity is achieved through the use of triethylamine (Et₃N), which plays a crucial dual role in the reaction. organic-chemistry.org Triethylamine acts as a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion, and also serves as a scavenger for the triflic acid byproduct generated during the reaction, thereby preventing side reactions. organic-chemistry.org

The reaction is typically carried out by heating a mixture of the carboxylic acid, 2-benzyloxy-1-methylpyridinium triflate, and triethylamine in a suitable solvent like trifluorotoluene (PhCF₃). organic-chemistry.orgresearchgate.net This protocol has been successfully applied to a wide range of substrates, including simple alkyl, alicyclic, and aromatic carboxylic acids, as well as more complex molecules like protected amino acids, affording the corresponding benzyl esters in excellent yields. organic-chemistry.orgresearchgate.net For instance, N-Boc-protected serine, which contains both a free alcohol and a carboxylic acid, is selectively converted to its benzyl ester in 91% yield with no competing benzylation of the hydroxyl group. researchgate.net This makes the method particularly valuable for the late-stage functionalization of complex molecules where preserving sensitive functionalities is paramount. organic-chemistry.org

Table 1: Benzyl Ester Synthesis using 2-Benzyloxy-1-methylpyridinium Triflate

| Entry | Carboxylic Acid Substrate | Product | Yield (%) | Reference |

| 1 | Benzoic Acid | Benzyl Benzoate (B1203000) | 98 | organic-chemistry.org |

| 2 | 4-Nitrobenzoic Acid | 4-Nitrobenzyl Benzoate | 96 | organic-chemistry.org |

| 3 | Cyclohexanecarboxylic Acid | Benzyl Cyclohexanecarboxylate | 81 | organic-chemistry.org |

| 4 | N-Boc-Alanine | N-Boc-Alanine Benzyl Ester | 85 | researchgate.net |

| 5 | N-Boc-Serine | N-Boc-Serine Benzyl Ester | 91 | researchgate.net |

| 6 | Mosher's Acid | Mosher's Acid Benzyl Ester | 98 | beilstein-journals.org |

One-Pot Multicomponent Reactions for Ester Synthesis

One-pot reactions represent a highly efficient approach in modern organic synthesis by minimizing purification steps, reducing waste, and saving time. While a true multi-component reaction (involving three or more distinct starting materials) for the direct synthesis of this compound is not prominently documented, several one-pot, two-component strategies are highly effective for producing benzyl esters and their analogues. These methods typically involve the direct esterification of a carboxylic acid with benzyl alcohol or a related benzyl source in a single operational step.

A prominent example is the Fischer-Speier esterification, which can be significantly enhanced by using modern catalysts under optimized conditions. For instance, novel Brønsted acidic ionic liquids have been employed to promote the esterification of various carboxylic acids with benzyl alcohol. researchgate.net These reactions can be performed under solvent-free conditions using microwave irradiation, leading to excellent yields (77–98.5%) and allowing for the easy recovery and recycling of the ionic liquid catalyst. researchgate.net

Another effective one-pot strategy involves the reaction of sodium benzoate with benzyl chloride, catalyzed by zinc oxide at a relatively low temperature of 50-70°C. betterchemtech.com This method is reported to produce benzyl benzoate with a yield of up to 99-99.5%, offering high purity, reduced energy consumption, and simple workup. betterchemtech.com For analogues like benzyl salicylate (B1505791), a direct one-pot synthesis from salicylic acid and benzyl alcohol can be achieved using a supported catalyst system (silver sulfate (B86663), ferric sulfate (II), and zinc oxide) in the presence of a water-carrying agent like xylene at 140-200 °C. google.com This catalytic system enhances selectivity and reduces the formation of byproducts. google.com Such one-pot methodologies provide a straightforward and scalable route to the target ester from its immediate precursors, 2-benzyloxybenzoic acid and benzyl alcohol.

Table 2: One-Pot Synthesis of Benzyl Esters and Analogues

| Entry | Carboxylic Acid Source | Benzyl Source | Catalyst / Conditions | Product | Yield (%) | Reference |

| 1 | Benzoic Acid | Benzyl Alcohol | Brønsted Acidic Ionic Liquid / Microwave | Benzyl Benzoate | 77-98.5 | researchgate.net |

| 2 | Sodium Benzoate | Benzyl Chloride | Zinc Oxide / 50-70 °C | Benzyl Benzoate | 99-99.5 | betterchemtech.com |

| 3 | Salicylic Acid | Benzyl Alcohol | Supported Ag₂SO₄, FeSO₄, ZnO / Xylene / 140-200 °C | Benzyl Salicylate | High | google.com |

| 4 | Benzoic Acid | Toluene | Pd(OAc)₂ / O₂ | Benzyl Benzoate | High | organic-chemistry.org |

Chemo- and Regioselective Benzylation Strategies

The synthesis of this compound from a precursor like 2-hydroxybenzoic acid (salicylic acid) necessitates two distinct benzylation events: O-benzylation of the phenolic hydroxyl group and esterification of the carboxylic acid. The order of these steps and the ability to perform them selectively are crucial for an efficient synthetic route. Chemo- and regioselective strategies allow for the targeted modification of one functional group in the presence of the other.

Selective O-Benzylation (Ether Formation): To form the intermediate 2-benzyloxybenzoic acid, the phenolic hydroxyl of salicylic acid must be benzylated while leaving the carboxylic acid group untouched. This is typically achieved by first converting the carboxylic acid to an ester (e.g., a methyl ester) to protect it, followed by O-benzylation of the hydroxyl group. A patent describing the synthesis of a related compound, methyl 5-acetyl-2-(benzyloxy)benzoate, details the benzylation of the precursor methyl-5-acetyl-2-hydroxybenzoate using benzyl chloride in a polar solvent with a base and a catalyst. unifiedpatents.comgoogle.com This highlights a common strategy where the phenolic hydroxyl is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack the benzyl chloride, forming the benzyl ether.

Selective O-Benzoylation (Ester Formation): Conversely, to selectively form the benzyl ester in the presence of a free hydroxyl group, different conditions are required. As discussed previously (Section 2.3.1), the use of 2-benzyloxy-1-methylpyridinium triflate is highly chemoselective for carboxylic acids. organic-chemistry.org This reagent will react with the carboxylic acid function of salicylic acid to produce benzyl salicylate, leaving the phenolic hydroxyl group intact. organic-chemistry.orgresearchgate.net Another method for selective esterification is phase-transfer catalysis, where sodium salicylate is reacted with benzyl chloride in the presence of a phase-transfer catalyst like PEG-4000 and an activator like potassium fluoride, yielding benzyl salicylate with high purity and yield (96.36%). chemicalbook.com

Therefore, a synthetic chemist can strategically choose the reaction sequence. One could first perform selective O-benzylation to produce 2-benzyloxybenzoic acid, which can then be esterified in a second step using benzyl alcohol. sigmaaldrich.com Alternatively, one could selectively esterify salicylic acid to form benzyl salicylate, followed by O-benzylation of the remaining phenolic group to arrive at the final product, this compound.

Mechanistic Investigations of Ester and Ether Bond Formation

Nucleophilic Acyl Substitution Pathways in Esterification

The formation of the benzyl (B1604629) ester in 2-Benzyloxy-benzoic acid benzyl ester from 2-benzyloxybenzoic acid and benzyl alcohol is a classic example of nucleophilic acyl substitution. This transformation can proceed through several pathways, with the most common being the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.commasterorganicchemistry.com The mechanism is a reversible process initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The equilibrium nature of this reaction often requires the removal of water or the use of a large excess of one of the reactants to drive the reaction towards the product side. masterorganicchemistry.com

Alternatively, the Steglich esterification provides a milder method for ester formation, particularly useful for sterically hindered acids. nih.gov This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and often a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP can further accelerate the reaction by forming an even more reactive acylpyridinium species. nih.gov

A comparison of these two common esterification pathways is presented in Table 1.

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, TsOH) | Carboxylic acid, alcohol, coupling agent (e.g., DCC, DIC), catalyst (e.g., DMAP) |

| Conditions | Typically requires heating (reflux) operachem.com | Generally mild, often at room temperature nih.gov |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution via a tetrahedral intermediate masterorganicchemistry.com | Formation of a reactive O-acylisourea intermediate nih.gov |

| Byproducts | Water masterorganicchemistry.com | Urea (B33335) derivative (e.g., dicyclohexylurea) nih.gov |

| Advantages | Inexpensive reagents | Mild conditions, suitable for sensitive substrates |

| Disadvantages | Harsh acidic conditions, reversible reaction masterorganicchemistry.com | More expensive reagents, removal of urea byproduct |

Sₙ1 and Sₙ2 Mechanistic Considerations in Benzylation Reactions

The formation of the benzyl ether at the 2-position of the benzoic acid moiety, as well as the benzyl ester, involves a benzylation reaction, typically using a benzyl halide like benzyl chloride or benzyl bromide. The mechanism of this benzylation can proceed through either an SN1 (substitution nucleophilic unimolecular) or an SN2 (substitution nucleophilic bimolecular) pathway, or a combination of both. nih.govyoutube.com The preferred pathway is influenced by factors such as the solvent, the nature of the nucleophile, and the leaving group. masterorganicchemistry.comyoutube.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comyoutube.com This pathway is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. youtube.comyoutube.com For the synthesis of this compound, the formation of the ether via a Williamson ether synthesis would likely proceed through an SN2 mechanism, where the phenoxide ion of salicylic (B10762653) acid (or its ester derivative) acts as the nucleophile attacking the benzyl halide. wikipedia.orgbyjus.comorganic-chemistry.org

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and for substrates that can form stable carbocations. youtube.com Benzyl halides are particularly prone to SN1 reactions because the resulting benzyl carbocation is stabilized by resonance. youtube.com Therefore, under certain conditions, the benzylation of both the hydroxyl and carboxylic acid groups could have significant SN1 character. orgsyn.org

A summary of the factors influencing the SN1 and SN2 pathways in benzylation is provided in Table 2.

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

| Substrate | Forms a stable carbocation (e.g., tertiary, benzylic) masterorganicchemistry.com | Sterically unhindered (e.g., methyl, primary) masterorganicchemistry.com |

| Nucleophile | Weak or neutral nucleophiles (e.g., H₂O, ROH) youtube.com | Strong, negatively charged nucleophiles (e.g., RO⁻, RS⁻) youtube.com |

| Solvent | Polar protic (e.g., water, alcohols) youtube.com | Polar aprotic (e.g., acetone, DMF, DMSO) nih.govbyjus.com |

| Leaving Group | Good leaving group is essential youtube.com | Good leaving group enhances rate youtube.com |

| Kinetics | Rate = k[Substrate] (First order) youtube.com | Rate = k[Substrate][Nucleophile] (Second order) youtube.com |

| Stereochemistry | Racemization | Inversion of configuration |

Role of Catalysis in Enhancing Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound by increasing reaction rates and influencing selectivity.

For the etherification step, typically a Williamson ether synthesis, a base is required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. wikipedia.orgnih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov The choice of base can be critical for selectivity, especially if other reactive functional groups are present.

In the esterification step, as discussed, an acid catalyst is essential for the Fischer-Speier method to protonate the carbonyl group and activate it for nucleophilic attack. operachem.commasterorganicchemistry.com Solid acid catalysts, such as modified montmorillonite (B579905) clays, have also been employed to facilitate esterification under solvent-free conditions, offering advantages in terms of ease of separation and reusability. ijstr.org For the Steglich esterification, the coupling agent (DCC or DIC) and DMAP are the key catalytic species. nih.gov

Phase transfer catalysis is another powerful technique that can be employed, particularly for the reaction of a salt of the carboxylic acid (sodium 2-hydroxybenzoate) with benzyl chloride. google.comlnpu.edu.cn A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the benzoate (B1203000) anion from an aqueous or solid phase into an organic phase where the reaction with the benzyl halide can occur more readily. google.comlnpu.edu.cn This method can enhance reaction rates and allow for milder reaction conditions.

The types of catalysts and their functions are summarized in Table 3.

| Reaction | Catalyst Type | Example(s) | Function |

| Etherification | Base | NaH, K₂CO₃ nih.gov | Deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. |

| Esterification (Fischer) | Acid | H₂SO₄, p-TsOH, Modified Clays operachem.comijstr.org | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Esterification (Steglich) | Coupling Agent & Base | DCC, DMAP nih.gov | Activates the carboxylic acid by forming a highly reactive intermediate. |

| Benzylation | Phase Transfer Catalyst | Quaternary Ammonium Salts google.comlnpu.edu.cn | Transfers the carboxylate or phenoxide anion to the organic phase to react with benzyl halide. |

Transition State Analysis in Key Synthetic Steps

In a nucleophilic acyl substitution reaction, the key transition state occurs during the formation of the tetrahedral intermediate. libretexts.org Computational studies on similar reactions show that this transition state involves the partial formation of a bond between the nucleophile and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp² to sp³. researchgate.net The energy of this transition state is a critical determinant of the reaction rate. Factors that stabilize the developing negative charge on the carbonyl oxygen, such as the presence of an acid catalyst, will lower the energy of the transition state and accelerate the reaction. libretexts.org

For SN2 reactions , the transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are on opposite sides of the central carbon atom. masterorganicchemistry.com The energy of this transition state is highly sensitive to steric hindrance. For SN1 reactions , the rate-determining transition state is that leading to the formation of the carbocation. masterorganicchemistry.com The stability of the resulting carbocation is paramount, and factors that delocalize the positive charge, such as the phenyl group in a benzyl carbocation, significantly lower the energy of this transition state. youtube.com Kinetic studies on the benzylation of related molecules have used computational chemistry to model these transition states and explain observed regioselectivity, often finding that subtle balances of enthalpy and entropy of activation determine the product distribution. nih.govresearchgate.net

Spectroscopic and Chromatographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 2-Benzyloxy-benzoic acid benzyl (B1604629) ester, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two benzyl groups and the substituted benzene (B151609) ring.

Based on data from structurally similar compounds like benzyl benzoate (B1203000) and other substituted benzyl esters, the expected chemical shifts (δ) are as follows rsc.orgchemicalbook.comspectrabase.comresearchgate.net:

Aromatic Protons (Ar-H): The protons on the three aromatic rings will appear in the range of δ 7.0-8.1 ppm. The protons on the benzoate ring are expected to be distinct from those on the benzyl groups due to the different electronic environments. The proton ortho to the ester group on the benzoate ring is typically shifted downfield.

Methylene (B1212753) Protons (O-CH₂-Ar): The two sets of methylene protons from the benzyl ether and benzyl ester groups are expected to appear as singlets around δ 5.1-5.4 ppm rsc.org. The exact chemical shift may differ slightly due to the different electronic nature of the ether and ester linkages.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Benzyloxy-benzoic Acid Benzyl Ester

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzoate Ring) | 7.0 - 8.1 | Multiplet |

| Aromatic (Benzyl Ether) | 7.2 - 7.5 | Multiplet |

| Aromatic (Benzyl Ester) | 7.2 - 7.5 | Multiplet |

| Methylene (Ester, -COOCH₂-) | ~ 5.3 | Singlet |

| Methylene (Ether, -OCH₂-) | ~ 5.1 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected chemical shifts for the carbon atoms are predicted based on data for related benzyl esters and ethers rsc.orgugm.ac.id:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-167 ppm rsc.org.

Aromatic Carbons (Ar-C): The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the ether oxygen (C-OAr) will be significantly deshielded.

Methylene Carbons (O-CH₂-Ar): The methylene carbons of the benzyl groups are expected to appear in the range of δ 66-77 ppm rsc.orgugm.ac.id.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 167 |

| Aromatic (C-O of ether) | ~158 |

| Aromatic (C-O of ester) | ~130 |

| Aromatic (Other) | 110 - 136 |

| Methylene (Ester, -COOCH₂-) | ~ 67 |

| Methylene (Ether, -OCH₂-) | ~ 71 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, NOESY)ugm.ac.id

To unambiguously assign all proton and carbon signals and to determine the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, specifically within the aromatic rings, helping to assign the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbons of the aromatic rings and the methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This could be used to confirm the proximity of the benzyl groups to the benzoate ring. For instance, correlations between the methylene protons of the benzyl ether and the protons on the benzoate ring would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups.

Key expected absorption bands include nist.govnist.gov:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester and Ether): Strong absorptions corresponding to the C-O stretching vibrations of the ester and ether linkages are expected in the region of 1000-1300 cm⁻¹. Aromatic ethers typically show a strong band around 1250 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Aromatic Ether) | ~ 1250 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-H (Aromatic) | > 3000 | Medium |

| C-H (Aliphatic) | < 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

The molecular formula of this compound is C₂₁H₁₈O₃, which corresponds to a molecular weight of approximately 318.37 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively large and polar molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).

For this compound, the expected ions in the positive ESI-MS spectrum would be:

[M+H]⁺: at m/z ≈ 319.13

[M+Na]⁺: at m/z ≈ 341.11

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. Expected fragmentation pathways for benzyl esters and ethers include the cleavage of the benzyl groups. A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, resulting from the loss of the benzyl group. Other fragments would arise from the cleavage of the ester and ether bonds, providing further structural confirmation nist.govnih.govresearchgate.net.

Advanced Analytical Techniques for Purity Assessment

To ensure the purity of a synthesized compound, various chromatographic techniques are employed. These methods separate the target compound from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For compounds similar to this compound, such as benzoic acid and its derivatives, reversed-phase HPLC is commonly used. upb.rohelixchrom.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase for analyzing aromatic esters might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control the pH. researchgate.netust.edu For instance, a method for benzoic acid analysis used a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 2.5. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light at specific wavelengths. ust.edu The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Analysis of Related Aromatic Esters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, possibly with buffer (e.g., phosphate buffer) |

| Detection | UV-Vis Detector (e.g., at 233 nm or 254 nm) ust.edu |

| Flow Rate | 1.0 mL/min ust.edu |

This table provides a summary of typical conditions that could be adapted for the HPLC analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given its relatively high molecular weight, direct analysis of this compound by GC might require high temperatures, which could potentially lead to degradation.

For related carboxylic acids, derivatization is often performed prior to GC analysis to increase volatility and improve peak shape. researchgate.net For instance, benzoic acid can be converted to a more volatile silyl (B83357) ester. researchgate.net However, as this compound is already an ester, it may be sufficiently volatile for GC analysis without derivatization. A study on benzyl esters of various carboxylic acids utilized a CP-Sil 5 CB fused-silica capillary column. nih.gov The choice of column and temperature program would be critical to achieving good separation from any potential impurities. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govscholarsresearchlibrary.com

Table 3: General GC Parameters for Analysis of Benzyl Esters

| Parameter | Typical Conditions |

| Column | Fused-silica capillary column (e.g., CP-Sil 5 CB) nih.gov |

| Injector Temperature | Sufficiently high to ensure volatilization without degradation |

| Oven Program | Temperature ramp to elute compounds of varying volatility |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines general GC conditions that could be applicable for the analysis of this compound, drawing from methods used for similar compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of a sample. It operates on the same principles of differential partitioning as column chromatography. For TLC analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, which is polar.

The mobile phase, or eluent, would be a mixture of organic solvents. The polarity of the eluent is adjusted to achieve good separation of the spots on the TLC plate. Given the ester functional groups and the two aromatic rings, this compound is a moderately polar compound. It would be less polar than its precursor, 2-benzyloxybenzoic acid, due to the absence of the acidic proton, but more polar than a nonpolar compound like benzene. In a TLC experiment involving benzyl alcohol, benzoic acid, and benzene on a silica gel plate, the expected order of elution (and thus increasing Rf value) would be benzoic acid < benzyl alcohol < benzene, reflecting their decreasing polarity. chegg.com Therefore, this compound would be expected to have an Rf value between that of benzyl alcohol and benzene, depending on the specific solvent system used. A common eluent might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.

Table 4: Predicted TLC Behavior of this compound

| Compound | Stationary Phase | Predicted Relative Rf Value | Rationale |

| 2-Benzyloxybenzoic Acid | Silica Gel | Lowest | Highest polarity due to carboxylic acid group. chegg.com |

| Benzyl Alcohol | Silica Gel | Intermediate | Polar hydroxyl group. chegg.com |

| This compound | Silica Gel | High | Moderately polar due to ester groups. |

| Benzene | Silica Gel | Highest | Nonpolar. chegg.com |

This table predicts the relative mobility of the target compound on a silica gel TLC plate compared to related substances based on polarity.

Derivatization and Functionalization of the Aromatic Core

Introduction of Electron-Donating Substituents (e.g., Methoxy (B1213986), Amino)

The introduction of electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂), onto the aromatic rings of 2-Benzyloxy-benzoic Acid Benzyl (B1604629) Ester enhances the electron density of the phenyl ring, which can influence the molecule's reactivity in subsequent reactions.

While specific literature on the direct methoxylation or amination of 2-Benzyloxy-benzoic Acid Benzyl Ester is not abundant, general principles of electrophilic aromatic substitution can be applied. For instance, the synthesis of a methoxy-substituted derivative would likely involve the use of a suitable electrophilic methoxy source. The directing effects of the existing benzyloxy and ester groups would need to be carefully considered to predict the site of substitution.

Similarly, the introduction of an amino group would typically proceed through a nitration step followed by reduction. The challenges associated with controlling the regioselectivity of the initial nitration would be a key factor in the successful synthesis of an amino-substituted derivative.

Table 1: Potential Reactions for Introducing Electron-Donating Substituents

| Reaction Type | Reagents and Conditions | Expected Challenges |

| Methoxylation | Electrophilic methoxy source (e.g., anisole (B1667542) with a strong acid catalyst) | Controlling regioselectivity due to competing directing effects. |

| Amination | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., Sn/HCl, H₂/Pd) | Controlling the position of nitration; potential for multiple nitration products. |

Introduction of Electron-Withdrawing Substituents (e.g., Nitro, Acetyl)

The introduction of electron-withdrawing groups, such as nitro (-NO₂) and acetyl (-COCH₃), deactivates the aromatic ring towards further electrophilic substitution. These functionalizations are important for creating derivatives with altered electronic and chemical properties.

Nitration of benzoic acid esters is a well-established process. A common method involves the use of a mixture of nitric acid and sulfuric acid. google.com The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions. For this compound, the nitro group is expected to be directed to the meta position relative to the deactivating ester group and to the ortho and para positions relative to the activating benzyloxy group. A commercially available derivative, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, confirms that nitration can occur on the benzoic acid ring. scbt.comlgcstandards.comchemicalbook.com

The Friedel-Crafts acylation is a standard method for introducing an acetyl group onto an aromatic ring, typically using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. The regioselectivity of this reaction on this compound would be influenced by the directing effects of the existing substituents.

Table 2: Reactions for Introducing Electron-Withdrawing Substituents

| Reaction Type | Reagents and Conditions | Known Derivatives |

| Nitration | Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄) | 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester scbt.comlgcstandards.comchemicalbook.com |

| Acetylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) with a Lewis acid (e.g., AlCl₃) | Not explicitly documented in the provided search results. |

Halogenation Reactions on the Aromatic Ring

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings, is a fundamental transformation in organic synthesis. While direct halogenation on the aromatic ring of this compound is not detailed in the provided search results, methods for the benzylic halogenation of alkylbenzoic acid esters are documented. google.comgoogle.com This suggests that the benzylic protons on the benzyl groups are susceptible to radical halogenation.

Electrophilic aromatic halogenation of the phenyl rings would likely employ elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst. The position of halogenation would be dictated by the directing effects of the benzyloxy and ester groups.

Regioselective Substitution Patterns and Synthetic Challenges

The primary challenge in the functionalization of the aromatic core of this compound lies in controlling the regioselectivity of the substitution. The two phenyl rings, one activated by the benzyloxy group and the other influenced by both the activating benzyloxy group and the deactivating ester group, present a complex substrate for electrophilic attack.

The benzyloxy group on the benzoic acid ring is an ortho, para-director, which would favor substitution at the 4- and 6-positions. However, the ester group at the 1-position is a meta-director, favoring substitution at the 3- and 5-positions. The presence of the nitro group at the 3-position in the known derivative, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, indicates that the directing effect of the ester group can be significant. scbt.com

Achieving a specific substitution pattern often requires a multi-step synthetic strategy, potentially involving the use of protecting groups or the installation of a strongly directing group to override the influence of the existing substituents. The synthesis of isotopically labeled versions, such as 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester and 2-Benzyloxy-benzoic Acid-13C3 Benzyl Ester, highlights the advanced synthetic efforts undertaken to study this molecule. lgcstandards.compharmaffiliates.com

Applications in Advanced Organic Synthesis Research

2-Benzyloxy-benzoic Acid Benzyl (B1604629) Ester as a Synthetic Intermediate

As a synthetic intermediate, 2-Benzyloxy-benzoic Acid Benzyl Ester provides a stable yet reactive platform for constructing more complex molecules. guidechem.com Its core structure, derived from 2-hydroxybenzoic acid (salicylic acid), contains two key functional groups—a phenolic hydroxyl and a carboxylic acid—that are masked by benzyl groups. chem-station.comlibretexts.org This dual protection allows other chemical transformations to be performed on different parts of a molecule without affecting these two groups.

The synthesis of the ester itself is a critical step. For instance, in a novel pathway for creating xanthones, benzyl 2-(benzyloxy)benzoate is prepared and then used as a key reactant. wits.ac.za In this process, the ester is reacted with a lithiated naphthalene (B1677914) derivative, demonstrating its role as an electrophilic partner that helps form a crucial carbonyl bridge, a central feature of the target molecule. wits.ac.za Its utility is also highlighted in the synthesis of intermediates for complex pharmaceuticals, such as Salmeterol, where related benzyloxy benzoate (B1203000) structures are key precursors. google.comgoogle.com

Scaffold for Heterocyclic Compound Synthesis (e.g., Thiazoles, Xanthones)

The rigid benzenoid framework of this compound makes it an excellent scaffold for building heterocyclic systems.

Xanthones: A significant application is in the synthesis of the xanthone (B1684191) nucleus, a tricyclic structure found in many natural products with diverse pharmacological properties. wits.ac.za In a documented synthetic route, this compound serves as a precursor. The synthesis involves the formation of a ketone by reacting the ester with another aromatic ring system. Subsequently, the benzyl ester group is selectively hydrolyzed to reveal the carboxylic acid. This acid then undergoes an intramolecular cyclization to form the fused, three-ring xanthone system. The benzyl ether on the adjacent position plays a critical role in the electronic nature of the ring and is typically removed in a later step to yield the final, functionalized xanthone. wits.ac.za

Thiazoles: While direct synthesis of thiazoles from this compound is not widely documented in the reviewed literature, the general synthetic strategies for thiazoles often involve the condensation of a thioamide with an α-halocarbonyl compound (the Hantzsch thiazole (B1198619) synthesis). sciencescholar.usanalis.com.my Benzoic acid derivatives can be converted into the necessary precursors for such syntheses. researchgate.net For example, a benzoic acid can be transformed into a benzoyl halide, which can then be used to build a suitable α-haloketone. The protected nature of this compound could theoretically allow for the elaboration of a side chain, which is then converted into the required α-halocarbonyl moiety, before the core scaffold is deprotected and cyclized to form a complex thiazole derivative. The development of novel thiazole derivatives often relies on functionalized benzoic acids as starting points. sciencescholar.us

Precursor for Complex Molecular Architectures

Beyond specific heterocycles, this compound is a precursor for a variety of complex molecular architectures. The dual benzyl groups provide robust protection that withstands a wide range of reaction conditions, both acidic and basic, allowing for multi-step modifications on other parts of a molecule. chem-station.combeilstein-journals.org

Its role in building molecules like the pharmaceutical Salmeterol highlights its importance. In such syntheses, the benzyloxy benzoate core is modified through reactions like bromination and subsequent coupling with amine side chains to assemble the final, intricate structure. google.com The stability of the benzyl groups ensures that the core salicylic (B10762653) acid framework remains intact until the final deprotection steps. This strategic use allows chemists to build molecular complexity in a controlled, stepwise manner.

Role in Protection/Deprotection Strategies in Multistep Syntheses

The most fundamental role of this compound is rooted in the chemistry of the benzyl (Bn) protecting group. beilstein-journals.org The benzyl group is widely used to protect alcohols (as benzyl ethers) and carboxylic acids (as benzyl esters) due to its stability and the variety of methods available for its removal. libretexts.orgwikipedia.orgcommonorganicchemistry.com this compound is a molecule where both a phenol (B47542) and a carboxylic acid are simultaneously protected by benzyl groups.

This dual protection is central to the concept of orthogonal protection , where one group can be removed selectively without affecting the other. libretexts.org For example, research on xanthone synthesis shows that the benzyl ester can be selectively hydrolyzed under certain conditions, leaving the benzyl ether untouched. wits.ac.za This allows the freed carboxylic acid to participate in reactions like cyclization, while the phenolic oxygen remains protected.

The removal of benzyl groups, or deprotection , can be achieved through several methods, offering flexibility in a synthetic plan.

| Deprotection Method | Reagents & Conditions | Functional Group Cleaved | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like MeOH, EtOH, or EtOAc | Benzyl Ether & Benzyl Ester | commonorganicchemistry.com, libretexts.org, organic-chemistry.org |

| Oxidative Cleavage | CrO₃/acetic acid; Ozone; DDQ | Benzyl Ether | wikipedia.org, organic-chemistry.org |

| Lewis Acid Cleavage | Me₂BBr; AlCl₃; FeCl₃ | Benzyl Ether | chem-station.com, google.com |

| Reductive Cleavage (Dissolving Metal) | Na in liquid NH₃ | Benzyl Ether | chem-station.com |

Catalytic hydrogenolysis is the most common method for cleaving both benzyl ethers and esters. commonorganicchemistry.com However, its utility is limited in molecules containing other reducible functional groups, such as alkenes or alkynes. This has led to the development of alternative, milder, and more selective deprotection strategies, including methods that proceed under neutral conditions, which are compatible with sensitive and complex molecular structures. organic-chemistry.orgorganic-chemistry.orgd-nb.info

Green Chemistry Principles in the Synthesis of Benzoic Acid Benzyl Esters

Solvent-Free Reaction Conditions

A primary goal in green chemistry is the elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. researchgate.net Solvent-free, or neat, reaction conditions offer a direct solution to this problem. wjpmr.com The synthesis of benzyl (B1604629) esters has been successfully achieved under these conditions, frequently enhanced by microwave irradiation to accelerate reaction times and improve energy efficiency. deakin.edu.auresearchgate.net

One effective approach involves the use of silica-supported boric acid as a heterogeneous catalyst for the trans-esterification of β-keto esters with various alcohols, including benzyl alcohol. nih.gov This method demonstrates high efficiency, with yields ranging from 87–95%, under solvent-free conditions. nih.gov The procedure is operationally simple, minimizes chemical waste, and requires no aqueous work-up, streamlining the purification process. nih.gov

Similarly, Brønsted acidic ionic liquids (BAILs) have been employed as dual catalysts and reaction media, eliminating the need for any additional solvent. deakin.edu.auresearchgate.net Fischer esterifications of benzoic acid with various alcohols, and of various acids with benzyl alcohol, proceed smoothly under solvent-free microwave conditions in the presence of BAILs, achieving good to excellent yields (77–98.5%). deakin.edu.au This strategy effectively combines the benefits of ionic liquids and microwave assistance to create a greener synthesis route for benzoic and benzyl esters. deakin.edu.au

Table 1: Comparison of Solvent-Free Synthesis Methods for Benzyl Esters

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Silica (B1680970) Supported Boric Acid | Methyl acetoacetate, Benzyl alcohol | 100 °C, 4.5 h | 95 | nih.gov |

Aqueous-Phase Synthesis Methodologies

Replacing organic solvents with water is another fundamental strategy in green chemistry. Water is non-toxic, non-flammable, and abundant. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, innovative catalytic systems have been developed to overcome this hurdle.

The aqueous-phase synthesis of benzyl esters via the oxidative coupling of alcohols has been demonstrated using carbon-supported gold nanocluster catalysts. rsc.org This approach is considered environmentally benign but faces challenges in achieving high selectivity. rsc.org Research has shown that the hydrophobicity of the carbon support plays a critical role. rsc.org By using a graphene mesosponge support with fewer functional groups, Au₂₅ nanocluster catalysts exhibited high selectivity towards benzyl benzoate (B1203000) during the oxidation of benzyl alcohol in water, reaching a maximum yield of 67%. rsc.org The hydrophobic support helps protect the intermediate benzaldehyde from nucleophilic attack by hydroxide ions while facilitating the desired reaction pathway. rsc.org It also prevents hydrolysis of the final ester product by adsorbing it onto the support surface. rsc.org

Catalytic Systems for Sustainable Production

Catalysis is a pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. The development of sustainable catalytic systems focuses on using non-toxic, earth-abundant materials and ensuring the catalyst can be easily separated and reused.

A significant advantage of using BAILs is the ease of product separation. iitm.ac.inrsc.org The resulting esters are often immiscible with the ionic liquid and can be separated by simple decantation. rsc.orgrsc.org This eliminates the need for complex extraction and purification steps that generate additional waste. The ionic liquid phase, containing the water produced during the reaction, can then be treated (e.g., by vacuum drying) and reused. iitm.ac.inrsc.org

Deep eutectic solvents (DES) are another class of green solvents that are gaining traction as catalysts and media for chemical reactions. researchgate.net DES are mixtures of hydrogen bond donors (e.g., carboxylic acids, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that have a significantly lower melting point than their individual components. nih.govresearchgate.net They are often biodegradable, non-toxic, and inexpensive to prepare. nih.govmdpi.com

Phosphonium-based DES have been successfully used as catalysts in the esterification of oleic acid with glycerol. repec.org Studies have shown that DES can effectively catalyze esterification, with one system achieving a 95% conversion of free fatty acid in just 30 minutes at 150°C. repec.org In some cases, the reactants themselves can form a DES, eliminating the need for any additional solvent or catalyst. For instance, a mixture of solid racemic-menthol and solid lauric acid can form a liquid DES at room temperature, which then undergoes enzymatic esterification upon the addition of a lipase. researchgate.net The use of DES aligns with green chemistry principles by offering a recyclable and often biodegradable reaction environment. researchgate.net

Metal nanoclusters, particularly those made of gold, are highly effective catalysts for oxidation reactions, which are crucial for certain ester synthesis pathways. rsc.orgmdpi.com Gold nanoclusters (AuNCs), typically smaller than 2 nm, possess a high surface area and unique catalytic properties. rsc.orgbeilstein-journals.org They can catalyze the aerobic oxidation of alcohols under mild conditions, using environmentally friendly oxidants like molecular oxygen. researchgate.net

In the context of benzyl ester synthesis, gold nanoparticles supported on materials like alumina can catalyze the selective oxidation of benzyl alcohol. researchgate.net The reaction can be tuned to produce benzaldehyde, benzoic acid, or the benzyl benzoate ester by controlling the reaction conditions. mdpi.comresearchgate.net For instance, the aqueous-phase synthesis of benzyl benzoate is effectively catalyzed by partially thiolated Au₂₅ nanoclusters on a carbon support. rsc.org The high activity and selectivity of these catalysts at mild temperatures make them a valuable tool for developing sustainable industrial processes. mdpi.com

Catalyst Recyclability and Reusability

A crucial aspect of a sustainable catalytic process is the ability to recover and reuse the catalyst multiple times without a significant loss of activity. mdpi.com This not only reduces costs but also minimizes the generation of waste associated with catalyst synthesis and disposal.

Brønsted Acidic Ionic Liquids (BAILs): BAILs have demonstrated excellent reusability. In the Fischer esterification of benzyl alcohol, the ionic liquid catalyst was reused four times with only a minor loss in activity. iitm.ac.in Similarly, other studies report that BAILs can be easily recovered and recycled three times without any significant decrease in their catalytic performance. deakin.edu.au The ester product is simply decanted, and the ionic liquid is dried under a vacuum to remove water before being used in the next reaction cycle. rsc.orgrsc.org

Deep Eutectic Solvents (DES): The recyclability of DES has also been confirmed. After an esterification reaction, the DES catalyst's activity was sustained, suggesting it can be reused multiple times without fresh catalyst addition. repec.org Recovery methods such as evaporation, distillation, or the addition of an anti-solvent can be employed to separate the DES from the product mixture for reuse. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts are inherently easier to recover. Silica-supported boric acid used in solvent-free trans-esterification was successfully recovered by simple filtration and recycled for up to five cycles without any noticeable loss of catalytic activity. nih.gov Similarly, a cesium-modified heteropolyacid on K-10 clay used for glycerol benzylation showed only a slight decrease in conversion after three uses. mdpi.com

Table 2: Catalyst Reusability in Green Esterification Reactions

| Catalyst Type | Reaction | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid | Acetic acid + Benzyl alcohol | 4 | Minor loss in activity | iitm.ac.in |

| Silica Supported Boric Acid | Trans-esterification | 5 | No appreciable loss of activity | nih.gov |

| Deep Eutectic Solvent | Oleic acid + Glycerol | Multiple | Activity sustained | repec.org |

Computational and Theoretical Studies on 2 Benzyloxy Benzoic Acid Benzyl Ester

Quantum Chemical Calculations of Molecular Structure and Conformation

The molecular structure and preferred conformation of 2-Benzyloxy-benzoic Acid Benzyl (B1604629) Ester are dictated by the spatial arrangement of its three major components: the central benzoate (B1203000) ring, the benzyloxy group at the ortho position, and the benzyl ester group. While direct crystallographic or computational studies for this specific ester are not extensively documented, its geometry can be reliably inferred from computational analyses of structurally similar compounds.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are standard for optimizing molecular geometries. nih.govmdpi.com Such calculations determine the most stable, lowest-energy conformation by calculating bond lengths, bond angles, and dihedral (torsional) angles.

For 2-Benzyloxy-benzoic Acid Benzyl Ester, the key structural parameters are the dihedral angles between the planes of the three aromatic rings. Based on studies of highly analogous molecules like Benzyl 2-(benzylsulfanyl)benzoate, significant conformational preferences are expected. nih.gov In this thio-analog, the dihedral angle between the central aromatic ring and the O-benzyl group (the ester portion) is small, at 5.86°, indicating a nearly co-planar arrangement. nih.gov Conversely, the S-benzyl group (analogous to the benzyloxy group) is twisted significantly out of the plane, with a dihedral angle of 72.02°. nih.gov A separate study on a molecule containing both benzyloxy and benzoate fragments found the dihedral angle between them to be 72.30°. nih.gov

This suggests that in this compound, the benzyl ester group likely lies relatively flat with the central benzene (B151609) ring to maximize conjugation, while the benzyloxy group is rotated substantially out of the plane due to steric hindrance from the adjacent ester group.

Table 1: Expected Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Description | Expected Value / Range | Basis of Inference |

| Dihedral Angle 1 | Angle between the central benzoate ring and the benzyl ester ring | ~5-10° | Near co-planarity observed in Benzyl 2-(benzylsulfanyl)benzoate. nih.gov |

| Dihedral Angle 2 | Angle between the central benzoate ring and the benzyloxy ring | ~70-80° | Significant twist observed in Benzyl 2-(benzylsulfanyl)benzoate and other benzyloxy-containing structures. nih.govnih.gov |

| C=O Bond Length | Length of the carbonyl double bond in the ester group | ~1.21 - 1.24 Å | Typical range for ester carbonyls in DFT calculations of related benzoic acid derivatives. mdpi.comresearchgate.net |

| C-O (Ester) Bond Length | Length of the single bond between carbonyl carbon and ester oxygen | ~1.34 - 1.36 Å | Typical range for ester C-O bonds in DFT calculations. mdpi.comresearchgate.net |

| C-O (Ether) Bond Length | Length of the C-O bond in the benzyloxy ether linkage | ~1.36 - 1.40 Å | Typical range for aryl-alkyl ether linkages. researchgate.net |

Reaction Pathway Modeling and Energy Landscapes

The primary reaction for synthesizing this compound is the Fischer-Speier esterification of 2-benzyloxybenzoic acid with benzyl alcohol, typically in the presence of an acid catalyst like sulfuric acid. tcu.eduyoutube.com Computational chemistry can model this reaction to elucidate its mechanism and energy profile.

The reaction proceeds through a series of well-defined steps, and a theoretical energy landscape would map the relative energies of reactants, intermediates, transition states, and products. masterorganicchemistry.com Each step in the mechanism corresponds to overcoming an energy barrier, known as the activation energy, which can be calculated using quantum chemical methods. dnu.dp.ua

The key mechanistic steps are as follows:

Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of 2-benzyloxybenzoic acid by the catalyst. This step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com This is often the rate-determining step.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer creates a better leaving group. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, and the tetrahedral intermediate collapses. This reforms the carbonyl group, yielding a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. youtube.com

Table 2: Key Steps in the Fischer Esterification Pathway for this compound

| Step | Description | Key Species |

| 1 | Catalyst Activation | Protonated 2-benzyloxybenzoic acid |

| 2 | Nucleophilic Addition | Tetrahedral Intermediate 1 |

| 3 | Proton Transfer | Tetrahedral Intermediate 2 |

| 4 | Dehydration | Protonated Ester + Water |

| 5 | Deprotonation | Final Ester Product + Regenerated Catalyst |

Spectroscopic Property Prediction through Computational Methods

Computational methods are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. diva-portal.org By calculating the harmonic frequencies from the optimized molecular geometry, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For this compound, the predicted IR spectrum would be dominated by several characteristic absorption bands corresponding to its functional groups.

C=O Stretching: A very strong and sharp absorption band corresponding to the stretching of the ester carbonyl group is expected. In conjugated esters, this band typically appears in the range of 1715-1740 cm⁻¹. Computational studies on similar benzoates place this vibration between 1650 and 1780 cm⁻¹, depending on the electronic environment. mdpi.comnih.gov

C-O Stretching: Two distinct regions for C-O stretching are predicted. The C-O-C asymmetric stretch of the aryl-alkyl ether and the ester C-O stretch would result in strong bands in the 1200-1300 cm⁻¹ region. The symmetric ether stretch would appear lower, around 1020-1070 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the two methylene (B1212753) (-CH₂-) groups are predicted to appear as medium-intensity bands just below 3000 cm⁻¹. mdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch | Aromatic Rings | 3030 - 3100 | Medium to Weak |

| C-H stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |

| C=O stretch | Ester Carbonyl | 1715 - 1740 | Strong |

| C=C stretch | Aromatic Rings | 1450 - 1600 | Medium to Weak |

| C-O-C stretch (asymmetric) | Ether & Ester | 1200 - 1300 | Strong |

| C-O-C stretch (symmetric) | Ether | 1020 - 1070 | Medium |

Structure-Reactivity Relationship Investigations